3,4-Difluoroaniline hydrochloride
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Overview
Description
3,4-Difluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6ClF2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 3,4-difluoroaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods often involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form various substituted anilines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of various substituted anilines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,4-Difluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluoroaniline hydrochloride involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a variety of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 4-Fluoroaniline
Comparison:
- Reactivity: 3,4-Difluoroaniline hydrochloride is more reactive due to the presence of two fluorine atoms in the meta positions, which can influence the electron density of the benzene ring.
- Applications: While similar compounds are also used in chemical synthesis, this compound is particularly valued for its unique reactivity and the specific products it can form .
Properties
IUPAC Name |
3,4-difluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNSHJOCWKFJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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